2-Bromo-3-methylfuran

Description

BenchChem offers high-quality 2-Bromo-3-methylfuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methylfuran including the price, delivery time, and more detailed information at info@benchchem.com.

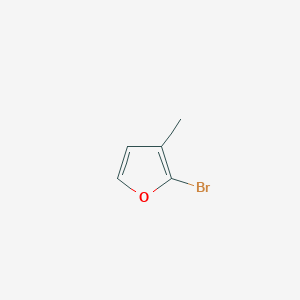

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJBSJDAKSSYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562198 | |

| Record name | 2-Bromo-3-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64230-60-0 | |

| Record name | 2-Bromo-3-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2-Bromo-3-methylfuran: A Comprehensive Technical Guide

Abstract: This document provides an in-depth technical guide for the synthesis of 2-bromo-3-methylfuran from 3-methylfuran. 2-Bromo-3-methylfuran is a valuable heterocyclic intermediate in the development of pharmaceutical agents and other fine chemicals. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, and critical safety information. We delve into the regioselectivity of the electrophilic bromination of 3-methylfuran, justify the selection of N-Bromosuccinimide (NBS) as the preferred brominating agent, and provide a self-validating protocol for synthesis, purification, and characterization.

Theoretical Foundation: Regioselectivity in Furan Bromination

The synthesis of 2-bromo-3-methylfuran is achieved through the electrophilic aromatic substitution of 3-methylfuran. The furan ring is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles.[1] The inherent reactivity and the presence of a directing group (the methyl group) necessitate a carefully controlled approach to achieve the desired regioselectivity.

Mechanism and Directing Effects

The bromination of 3-methylfuran proceeds via an electrophilic aromatic substitution mechanism. The key to this synthesis is controlling where the bromine electrophile adds to the furan ring. The furan ring has two distinct positions for substitution: C2/C5 (alpha to the oxygen) and C3/C4 (beta to the oxygen). The positions alpha to the oxygen (C2 and C5) are significantly more reactive due to the ability of the oxygen atom's lone pairs to stabilize the intermediate carbocation (sigma complex) through resonance.[1]

The methyl group at the C3 position is a weak activating group and directs electrophiles to the ortho (C2) and para (C5) positions. In this case:

-

Attack at C2: The resulting carbocation is stabilized by both the adjacent oxygen atom and the inductive effect of the methyl group. This is the most favored pathway.

-

Attack at C5: This position is also activated (para to the methyl group). However, the C2 position is generally more reactive in furans.

-

Attack at C4: This position is sterically hindered by the adjacent methyl group and lacks the strong resonance stabilization from the oxygen, making it the least likely site of attack.

Therefore, the monobromination of 3-methylfuran overwhelmingly yields 2-bromo-3-methylfuran as the major product due to the formation of the most stable intermediate carbocation.[1]

Sources

An In-depth Technical Guide to 2-Bromo-3-methylfuran: Properties, Reactivity, and Synthetic Utility

Foreword: The Strategic Value of Substituted Furans

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are the bedrock upon which innovation is built. Among these, the furan nucleus represents a privileged structure, prized for its unique electronic properties and its prevalence in a multitude of bioactive natural products and pharmaceuticals.[1] This guide moves beyond generalities to focus on a specific, highly versatile building block: 2-Bromo-3-methylfuran . The strategic placement of the bromine atom at the C2 position, activated by the adjacent oxygen, and the methyl group at C3, which influences steric and electronic properties, makes this reagent a powerful tool for introducing the 3-methylfuran moiety into complex molecular architectures. This document provides an in-depth exploration of its chemical properties, core reactivity, and field-proven synthetic protocols, designed for the practicing research scientist.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis. All experimental designs, from reaction setup to purification and characterization, are predicated on this data.

Physical and Chemical Properties

The properties of 2-Bromo-3-methylfuran are summarized below. This data is critical for calculations, safety assessments, and purification strategy development (e.g., selecting distillation conditions).

| Property | Value | Source(s) |

| CAS Number | 64230-60-0 | [2][3] |

| Molecular Formula | C₅H₅BrO | [2][4] |

| Molecular Weight | 161.00 g/mol | [2][4] |

| Appearance | Colorless to pale yellow oil | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Boiling Point | 133.5 ± 20.0 °C at 760 mmHg | [3] |

| Flash Point | 34.5 ± 21.8 °C | [3] |

| Refractive Index | 1.505 | [3] |

| XLogP3 | 2.4 | [2] |

| Topological Polar Surface Area | 13.1 Ų | [2] |

Spectroscopic Signature

While comprehensive spectral data from open literature is sparse, the expected Nuclear Magnetic Resonance (NMR) characteristics can be predicted based on the structure and data for similar bromofurans.[5] These signatures are essential for confirming the identity and purity of the material both before and after a reaction.

-

¹H NMR: The proton spectrum is expected to show three distinct signals: a singlet for the methyl group (CH₃) likely in the δ 2.0-2.3 ppm region, and two doublets for the furan ring protons at C4 and C5, likely in the δ 6.2-7.5 ppm region, showing characteristic furan coupling constants (J ≈ 1.8-3.4 Hz).

-

¹³C NMR: The carbon spectrum will display five signals. The methyl carbon will appear upfield (δ 10-15 ppm). The four furan carbons will be in the aromatic region (δ 100-150 ppm), with the C2 carbon bearing the bromine atom being significantly influenced by the halogen's electronegativity and heavy atom effect.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z 160 and 162, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 2-Bromo-3-methylfuran is dominated by the reactivity of its carbon-bromine bond. This C(sp²)-Br bond is amenable to a host of powerful C-C and C-heteroatom bond-forming reactions, primarily through the generation of organometallic intermediates or via transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and heteroaryl-aryl bonds with exceptional functional group tolerance.[6][7] For 2-Bromo-3-methylfuran, this reaction provides a direct and efficient route to 2-aryl-3-methylfurans, a scaffold of significant interest in drug discovery.[6]

Mechanistic Insight & Causality: The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

-

Oxidative Addition: A low-valent Pd(0) species inserts into the C-Br bond of 2-Bromo-3-methylfuran. This is often the rate-limiting step. The choice of phosphine ligand (e.g., PPh₃, SPhos) is critical; it stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition.[6]

-

Transmetalation: The organoboron species (e.g., an arylboronic acid) must be activated by a base (e.g., K₂CO₃, Na₂CO₃) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]

Field-Proven Protocol: Synthesis of 2-(4-methoxyphenyl)-3-methylfuran

This protocol is adapted from established procedures for Suzuki couplings of bromo-heterocycles.[7][9]

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Bromo-3-methylfuran (1.0 mmol, 161 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg).

-

Solvent Degassing: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL). Degassing (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20 minutes) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction Execution: Heat the mixture to 90 °C under an inert atmosphere (Nitrogen or Argon) and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Organometallic Transformations: Lithiation and Grignard Reagent Formation

Formation of organometallic intermediates via halogen-metal exchange is a powerful strategy for transforming the C-Br bond into a nucleophilic carbon center, which can then react with a wide array of electrophiles.

2.2.1. Lithiation via Halogen-Metal Exchange

Reacting 2-Bromo-3-methylfuran with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperature results in a rapid halogen-metal exchange to form 3-methylfuran-2-yllithium.

Mechanistic Insight & Causality: This exchange is faster than deprotonation of the other ring positions. The extreme low temperature (-78 °C) is critical to prevent side reactions, such as the decomposition of the organolithium reagent or attack on the solvent (THF).[10][11] The resulting aryllithium species is a potent nucleophile and a strong base.

Exemplary Protocol: Synthesis of 3-Methylfuran-2-carbaldehyde

-

Anhydrous Conditions: Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum. Add 2-Bromo-3-methylfuran (10 mmol, 1.61 g) and anhydrous tetrahydrofuran (THF, 40 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 10.5 mmol, 6.6 mL) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (12 mmol, 0.93 mL) dropwise.

-

Warming and Quenching: Stir the reaction at -78 °C for another 2 hours, then allow it to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

-

Extraction and Purification: Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify via vacuum distillation or column chromatography.

2.2.2. Grignard Reagent Formation

The Grignard reaction provides a complementary method for generating a carbon nucleophile. It involves the reaction of 2-Bromo-3-methylfuran with magnesium metal in an anhydrous ether solvent.[12][13]

Mechanistic Insight & Causality: The reaction involves the insertion of magnesium(0) into the C-Br bond.[12] This process is highly sensitive to moisture, as the resulting Grignard reagent is a very strong base and will be instantly protonated and destroyed by water.[13][14] The use of anhydrous solvents (like diethyl ether or THF) and flame-dried glassware is non-negotiable. Often, a small crystal of iodine or a drop of 1,2-dibromoethane is used to activate the magnesium surface by etching away the passivating magnesium oxide layer.[15]

Exemplary Protocol: Synthesis of 1-(3-Methylfuran-2-yl)ethan-1-ol

-

Setup: In a flame-dried flask under a nitrogen atmosphere, place magnesium turnings (12 mmol, 290 mg) and a small crystal of iodine.

-

Initiation: Add a small portion (~10%) of a solution of 2-Bromo-3-methylfuran (10 mmol, 1.61 g) in 20 mL of anhydrous diethyl ether. The disappearance of the iodine color and gentle bubbling indicates the reaction has initiated.

-

Grignard Formation: Add the remaining solution of 2-Bromo-3-methylfuran dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.

-

Reaction with Electrophile: Cool the flask to 0 °C in an ice bath. Slowly add a solution of acetaldehyde (11 mmol, 0.48 g) in anhydrous diethyl ether (10 mL).

-

Workup: After stirring for 1 hour at room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated to give the crude alcohol, which can be purified by chromatography.

Safety and Handling

As a brominated organic compound and a potential flammable liquid, 2-Bromo-3-methylfuran requires careful handling in a well-ventilated fume hood.[16][17]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Inhalation/Contact: Avoid breathing vapors and prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[16]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (CO₂, dry chemical, or foam) in case of a fire.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

2-Bromo-3-methylfuran is a potent and versatile chemical intermediate. Its true value is realized through a deep understanding of its reactivity, particularly in palladium-catalyzed cross-couplings and organometallic transformations. By mastering the protocols outlined in this guide and appreciating the mechanistic principles that govern them, researchers in drug discovery and materials science can effectively leverage this building block to construct novel and complex molecular targets with precision and efficiency.

References

-

PubChem Compound Summary for CID 14614859, 2-Bromo-3-methylfuran. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 641484, 3-Bromo-2-methylfuran. National Center for Biotechnology Information. [Link]

-

Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. National Institutes of Health. [Link]

-

The Grignard Reaction. University of California, Davis. [Link]

-

Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Royal Society of Chemistry. [Link]

-

Grignard Reaction. Swarthmore College. [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. National Institutes of Health. [Link]

-

Furan synthesis. Organic Chemistry Portal. [Link]

-

Reaction pathways for the lithiation. ResearchGate. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]

-

Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]

-

Optimization of n-BuLi alkylation of furan. Reddit. [Link]

-

Palladium-Catalyzed Reactions. MDPI. [Link]

-

Palladium used As A Catalyst: A Review. American Journal of Pharmacy and Health Research. [Link]

-

Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. National Institutes of Health. [Link]

-

Lithiation of ((BuNH)-Bu-t)(3)PNSiMe3 and formation of tetraimidophosphate complexes. University of Lethbridge. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

-

Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll University. [Link]

-

Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Growing Science. [Link]

-

Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. [Link]

-

Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-3-methylfuran | C5H5BrO | CID 14614859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Bromofuran(584-12-3) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajphr.com [ajphr.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. growingscience.com [growingscience.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. community.wvu.edu [community.wvu.edu]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-3-methylfuran (CAS: 64230-60-0)

A Core Heterocyclic Building Block for Advanced Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-methylfuran, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development and materials science. This document delves into the synthesis, structural characterization, key reactions, and safety protocols associated with this versatile building block. By offering detailed experimental procedures and mechanistic insights, this guide aims to empower scientists to effectively utilize 2-Bromo-3-methylfuran in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

Introduction: The Strategic Importance of Substituted Furans

The furan motif is a cornerstone in the architecture of a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged scaffold in organic synthesis. The introduction of a bromine atom at the 2-position, coupled with a methyl group at the 3-position, as seen in 2-Bromo-3-methylfuran, creates a highly valuable and versatile building block. The C-Br bond serves as a reactive handle for numerous cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The adjacent methyl group provides steric and electronic influence, directing reactivity and contributing to the final architecture of the target molecule. This strategic combination of functionalities makes 2-Bromo-3-methylfuran an indispensable tool for the construction of complex molecular frameworks.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations is paramount before handling any chemical compound.

Physicochemical Properties

The key physicochemical properties of 2-Bromo-3-methylfuran are summarized in the table below, providing essential data for reaction planning and purification.[1][2]

| Property | Value |

| CAS Number | 64230-60-0 |

| Molecular Formula | C₅H₅BrO |

| Molecular Weight | 161.00 g/mol |

| Appearance | Not specified, likely a liquid |

| Boiling Point | 133.5 ± 20.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

| Refractive Index | 1.505 |

| Flash Point | 34.5 ± 21.8 °C |

Safety and Handling

2-Bromo-3-methylfuran should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Hazard Statements: Based on general knowledge of similar brominated heterocyclic compounds, it is prudent to assume that 2-Bromo-3-methylfuran may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Precautionary Statements:

-

Avoid breathing vapors, mist, or gas.

-

Avoid contact with skin and eyes.

-

Use only in a well-ventilated area.

-

Store in a tightly closed container in a cool, dry place.

For detailed and up-to-date safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 2-Bromo-3-methylfuran: A Practical Protocol

The synthesis of 2-Bromo-3-methylfuran is most commonly achieved through the electrophilic bromination of 3-methylfuran. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its selectivity for the 2-position of the furan ring and its ease of handling compared to liquid bromine.

Detailed Experimental Protocol: Bromination of 3-Methylfuran

Disclaimer: This is a representative protocol based on established methods for the bromination of similar furan derivatives. Optimization may be necessary.

Materials:

-

3-Methylfuran

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF) or Carbon Tetrachloride (CCl₄)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylfuran (1.0 eq.) in anhydrous THF or CCl₄.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To this, add N-bromosuccinimide (1.0-1.1 eq.) portion-wise over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to afford pure 2-Bromo-3-methylfuran.

Structural Characterization: Spectroscopic Analysis

Accurate structural elucidation is critical for confirming the identity and purity of 2-Bromo-3-methylfuran. The following section outlines the expected spectroscopic data based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl protons, and two doublets for the furan ring protons, with a characteristic coupling constant.

-

Expected Chemical Shifts (δ, ppm):

-

~2.1-2.3 (s, 3H, -CH₃)

-

~6.2-6.4 (d, 1H, furan-H)

-

~7.2-7.4 (d, 1H, furan-H)

-

-

-

¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the five carbon atoms in the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

~10-15 (-CH₃)

-

~110-145 (4C, furan ring carbons)

-

-

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Expected Molecular Ion Peaks (m/z): [M]⁺ at ~160 and [M+2]⁺ at ~162.

-

Key Fragmentation Pattern: A prominent fragment would be the loss of the bromine atom, resulting in a peak at m/z 81.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the furan ring and C-H bonds.

-

Expected Absorption Bands (cm⁻¹):

-

~3100-3000 (C-H stretching of the furan ring)

-

~2950-2850 (C-H stretching of the methyl group)

-

~1600-1450 (C=C stretching of the furan ring)

-

~1100-1000 (C-O-C stretching of the furan ring)

-

~750-550 (C-Br stretching)

-

Chemical Reactivity and Synthetic Applications

2-Bromo-3-methylfuran is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions and metal-halogen exchange reactions to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental in modern organic synthesis for the construction of C-C bonds.

The Suzuki-Miyaura coupling reaction of 2-Bromo-3-methylfuran with an aryl or vinyl boronic acid (or ester) provides a direct route to 2-aryl- or 2-vinyl-3-methylfurans.

Representative Protocol:

-

To a reaction vessel, add 2-Bromo-3-methylfuran (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

-

Perform an aqueous workup, extract with an organic solvent, and purify by chromatography.

The Heck reaction allows for the coupling of 2-Bromo-3-methylfuran with alkenes to form 2-alkenyl-3-methylfurans.

Representative Protocol:

-

Combine 2-Bromo-3-methylfuran (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).

-

Heat the mixture under an inert atmosphere until the reaction is complete.

-

After cooling, perform a standard aqueous workup and purify the product by chromatography.

The Sonogashira coupling enables the synthesis of 2-alkynyl-3-methylfurans by reacting 2-Bromo-3-methylfuran with a terminal alkyne.

Representative Protocol:

-

To a solution of 2-Bromo-3-methylfuran (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., Et₃N, diisopropylamine).

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

Upon completion, perform a workup and purify the product.

Metal-Halogen Exchange

Treatment of 2-Bromo-3-methylfuran with a strong organometallic base, such as n-butyllithium, results in a metal-halogen exchange to generate a highly reactive 2-lithio-3-methylfuran species. This organolithium intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of functional groups at the 2-position of the furan ring.

Representative Protocol for Lithiation and Electrophilic Quench:

-

Dissolve 2-Bromo-3-methylfuran (1.0 eq.) in anhydrous THF or diethyl ether under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.0-1.1 eq.) dropwise and stir for 30-60 minutes at -78 °C.

-

Add the desired electrophile and allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride, perform an aqueous workup, and purify the product.

Conclusion

2-Bromo-3-methylfuran stands as a valuable and versatile building block in the synthetic chemist's toolbox. Its strategic placement of a reactive bromine atom and a directing methyl group on the furan core allows for a diverse array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This guide has provided a foundational understanding of its synthesis, characterization, and reactivity, offering practical protocols to facilitate its use in research and development. The continued exploration of the synthetic utility of 2-Bromo-3-methylfuran will undoubtedly lead to the discovery of novel molecules with significant potential in medicine and materials science.

References

-

PubChem. (n.d.). 2-Bromo-3-methylfuran. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link][1]

Sources

Physicochemical properties of 2-Bromo-3-methylfuran

An In-depth Technical Guide to 2-Bromo-3-methylfuran: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-methylfuran (CAS No. 64230-60-0), a versatile heterocyclic building block crucial for synthetic chemistry. While experimentally determined data for this specific compound is sparse in public literature, this document synthesizes information from established chemical principles and data from analogous compounds to offer a robust guide for its use. We will cover its core physicochemical properties, detail a well-established protocol for its synthesis via electrophilic bromination of 3-methylfuran, predict its spectroscopic characteristics, and explore its reactivity and applications, particularly in cross-coupling reactions and natural product synthesis. This guide is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this important synthetic intermediate.

Introduction: The Significance of Substituted Furans

The furan ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in numerous biologically active molecules.[1] Its unique electronic properties and ability to participate in a wide array of chemical transformations make it an attractive starting point for the synthesis of complex molecular architectures. Halogenated furans, in particular, serve as exceptionally versatile intermediates. The carbon-halogen bond acts as a synthetic handle for introducing further molecular complexity, most notably through metal-catalyzed cross-coupling reactions.[2]

2-Bromo-3-methylfuran emerges as a valuable reagent in this context. The bromine atom at the electron-rich C2 position provides a reactive site for functionalization, while the methyl group at the C3 position introduces steric and electronic influence, guiding the regioselectivity of subsequent reactions and providing a key structural element for various target molecules. This guide offers an in-depth examination of this compound from its fundamental properties to its practical application in the laboratory.

Molecular Structure and Identifiers

The structure of 2-Bromo-3-methylfuran consists of a five-membered furan ring substituted with a bromine atom at the 2-position and a methyl group at the 3-position.

Caption: Chemical structure of 2-Bromo-3-methylfuran.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-bromo-3-methylfuran | [3] |

| CAS Number | 64230-60-0 | [3] |

| Molecular Formula | C₅H₅BrO | [3][4] |

| Molecular Weight | 161.00 g/mol | [3][4] |

| Canonical SMILES | CC1=C(OC=C1)Br | [3] |

| InChI Key | NAJBSJDAKSSYFL-UHFFFAOYSA-N |[3] |

Physicochemical Properties

The majority of publicly available physicochemical data for 2-Bromo-3-methylfuran are computationally predicted. These values provide useful estimates for planning experiments, particularly for solubility and purification strategies.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Significance and Experimental Insight | Source(s) |

|---|---|---|---|

| Boiling Point | 133.5 ± 20.0 °C (at 760 mmHg) | Suggests the compound is a liquid at room temperature and can be purified by vacuum distillation. | |

| Density | 1.5 ± 0.1 g/cm³ | Denser than water, which is relevant for aqueous workup procedures. | |

| LogP (Octanol/Water) | 2.35 - 2.4 | Indicates poor water solubility and good solubility in common organic solvents like ethers, esters, and halogenated solvents. | [3][4] |

| Refractive Index | 1.505 | Useful for quick purity assessment of liquid samples if an experimental value is established. |

| Flash Point | 34.5 ± 21.8 °C | Indicates the compound is flammable and requires handling away from ignition sources. | |

Proposed Synthesis Protocol: Electrophilic Bromination of 3-Methylfuran

Causality and Method Selection: The synthesis of 2-Bromo-3-methylfuran is most logically achieved through the electrophilic aromatic substitution of 3-methylfuran. The furan ring is highly activated towards electrophiles, with the C2 and C5 positions being the most reactive due to resonance stabilization of the intermediate sigma complex. In 3-methylfuran, the C2 position is sterically unhindered and electronically activated, making it the primary site for substitution.

While elemental bromine (Br₂) can be used, it often leads to over-bromination and decomposition due to its high reactivity and the generation of HBr.[3] N-Bromosuccinimide (NBS) is the preferred reagent for controlled mono-bromination of sensitive heterocyclic systems.[5] It serves as a source of an electrophilic bromine species, and the reaction can often be performed under milder conditions, leading to higher selectivity and yield.

Caption: Workflow for the synthesis of 2-Bromo-3-methylfuran.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methylfuran (1.0 eq). Dissolve it in a suitable anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile (approx. 0.5 M concentration).

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is often exothermic.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Cool the mixture back to 0 °C and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining electrophilic bromine. Transfer the mixture to a separatory funnel.

-

Isolation: Extract the product with diethyl ether or ethyl acetate. Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation to yield 2-Bromo-3-methylfuran as a liquid. Alternatively, flash column chromatography on silica gel (eluting with a non-polar solvent like hexanes) can be used.

Spectroscopic Characterization (Predicted)

No publicly available, peer-reviewed spectra for 2-Bromo-3-methylfuran could be located. The following characterization data is predicted based on established substituent effects on the furan core and data from analogous compounds.

-

¹H NMR Spectroscopy: (Predicted, 400 MHz, CDCl₃)

-

δ ~7.2 ppm (d, 1H, J ≈ 2.0 Hz): This signal corresponds to the proton at the C5 position (H-5). It appears as a doublet due to coupling with the C4 proton (H-4).

-

δ ~6.2 ppm (d, 1H, J ≈ 2.0 Hz): This signal corresponds to the proton at the C4 position (H-4). It is also a doublet from coupling to H-5.

-

δ ~2.1 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at the C3 position. No significant coupling to the furan protons is expected.

-

-

¹³C NMR Spectroscopy: (Predicted, 100 MHz, CDCl₃)

-

δ ~142 ppm: C5 (CH, deshielded by oxygen).

-

δ ~120 ppm: C3 (quaternary carbon attached to the methyl group).

-

δ ~115 ppm: C2 (quaternary carbon, deshielded by both oxygen and bromine).

-

δ ~112 ppm: C4 (CH).

-

δ ~10 ppm: C6 (methyl carbon).

-

-

Infrared (IR) Spectroscopy: (Predicted, neat film)

-

~3100 cm⁻¹: Aromatic C-H stretch.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretch (from the methyl group).

-

~1600, 1500 cm⁻¹: C=C stretching vibrations of the furan ring.

-

~1050-1250 cm⁻¹: C-O-C asymmetric and symmetric stretching.

-

~600-700 cm⁻¹: C-Br stretch, located in the fingerprint region.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak should exhibit a characteristic 1:1 intensity ratio for two peaks separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes (e.g., m/z = 160 and 162).

-

Common fragmentation pathways would include the loss of a bromine radical ([M-Br]⁺) and the loss of a methyl radical ([M-CH₃]⁺).

-

Chemical Reactivity and Synthetic Utility

The primary utility of 2-Bromo-3-methylfuran in synthesis stems from the reactivity of its C-Br bond, which readily participates in metal-catalyzed cross-coupling and metal-halogen exchange reactions.

Caption: Key synthetic transformations of 2-Bromo-3-methylfuran.

A. Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[1] 2-Bromo-3-methylfuran acts as the electrophilic partner.

-

Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with an organoboron species (e.g., an arylboronic acid) and reductive elimination, the C-C coupled product is formed, and the catalyst is regenerated.

-

Representative Protocol:

-

In a reaction vessel, combine 2-Bromo-3-methylfuran (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes) to remove oxygen, which can deactivate the catalyst.

-

Heat the reaction mixture (e.g., 80-100 °C) until the starting material is consumed.

-

After cooling, perform a standard aqueous workup and purify the product by chromatography.

-

B. Lithium-Halogen Exchange: Treatment with a strong organolithium base at low temperature allows for the conversion of the C-Br bond into a C-Li bond, transforming the electrophilic furan into a potent nucleophile.[6][7]

-

Principle: At low temperatures (typically -78 °C), organolithium reagents like n-butyllithium or tert-butyllithium rapidly exchange with the bromine atom rather than deprotonating the furan ring. The resulting 2-lithio-3-methylfuran can then be trapped with a wide variety of electrophiles.

-

Application Example: The 2-lithio-3-methylfuran intermediate can be reacted with an aldehyde to form a secondary alcohol, with CO₂ to form a carboxylic acid, or with an alkyl halide to form a new C-C bond.

Applications in Drug Discovery and Natural Product Synthesis

The synthetic flexibility of 2-Bromo-3-methylfuran makes it a valuable precursor for creating libraries of novel furan derivatives for high-throughput screening in drug discovery programs. Its most notable documented application is as a key intermediate in the synthesis of rosefuran (3-methyl-2-prenylfuran).[8] Rosefuran is a terpenoid found in rose oil and acts as a sex pheromone for certain mite species.[8] Syntheses of this natural product highlight the utility of 2-Bromo-3-methylfuran in building more complex, biologically relevant molecules.

Safety, Handling, and Storage

As a brominated, flammable organic compound, 2-Bromo-3-methylfuran must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.

-

Handling: Work in a well-ventilated chemical fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store away from oxidizing agents and strong bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Wikipedia. (2023). Rosefuran. Retrieved January 21, 2026, from [Link]

-

ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Retrieved January 21, 2026, from [Link]

- Tsukasa, H. (1989). A New Synthesis of Rosefuran. Agricultural and Biological Chemistry, 53(11), 3091-3092.

-

PubChem. (n.d.). 2-Bromo-3-methylfuran. Retrieved January 21, 2026, from [Link]

- Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371.

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 21, 2026, from [Link]

-

Reddit. (2021). Ortho-metalation vs. Li-X exhange?. r/Chempros. Retrieved January 21, 2026, from [Link]

-

Reddit. (2021). Optimization of n-BuLi alkylation of furan. r/Chempros. Retrieved January 21, 2026, from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Bromo-3-methylfuran | C5H5BrO | CID 14614859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. reddit.com [reddit.com]

- 8. Rosefuran - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-3-methylfuran

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-3-methylfuran. In the absence of readily available experimental spectra in the public domain, this document leverages established principles of NMR spectroscopy and substituent effects in furan systems to offer valuable insights for researchers, scientists, and drug development professionals. The following sections delve into the predicted spectral data, the rationale behind the predictions, a standard experimental protocol for data acquisition, and visual aids to facilitate understanding.

Introduction to 2-Bromo-3-methylfuran and NMR Spectroscopy

2-Bromo-3-methylfuran is a substituted heterocyclic compound with the molecular formula C₅H₅BrO.[1][2][3] The furan ring is a common motif in a wide array of natural products and pharmacologically active molecules.[4] Understanding the precise arrangement of substituents on the furan scaffold is crucial for determining its chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules in solution.[5] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[5] This guide will provide a detailed interpretation of the expected NMR spectra of 2-Bromo-3-methylfuran based on predictive models.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-Bromo-3-methylfuran. These predictions are derived from the principle of additivity of substituent chemical shifts (SCS) observed in substituted furan systems.[6][7] The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-3-methylfuran

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~6.2 - 6.4 | Doublet (d) | ~2.0 |

| H-5 | ~7.2 - 7.4 | Doublet (d) | ~2.0 |

| -CH₃ | ~2.0 - 2.2 | Singlet (s) | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for 2-Bromo-3-methylfuran

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~115 - 120 |

| C-3 | ~125 - 130 |

| C-4 | ~110 - 115 |

| C-5 | ~140 - 145 |

| -CH₃ | ~10 - 15 |

Interpretation of Predicted NMR Spectra

The predicted chemical shifts and coupling patterns provide a detailed electronic picture of the 2-Bromo-3-methylfuran molecule.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two protons on the furan ring and the three protons of the methyl group.

-

H-5 (δ ~7.2 - 7.4 ppm): This proton is attached to a carbon (C-5) adjacent to the oxygen atom. The electronegativity of the oxygen causes significant deshielding, shifting this proton's signal downfield. The bromine at the C-2 position will also have a deshielding effect.

-

H-4 (δ ~6.2 - 6.4 ppm): This proton is at the C-4 position. It is expected to appear at a higher field (upfield) compared to H-5 due to its greater distance from the electron-withdrawing oxygen and bromine atoms.

-

-CH₃ (δ ~2.0 - 2.2 ppm): The methyl protons are attached to the C-3 position of the furan ring and are expected to appear as a singlet in the aliphatic region of the spectrum.

The two furan protons, H-4 and H-5, are expected to show a doublet splitting pattern due to spin-spin coupling with each other. The coupling constant (J) for protons in a five-membered aromatic ring is typically small, around 2.0 Hz.[8]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, one for each of the unique carbon atoms in the molecule.

-

C-5 (δ ~140 - 145 ppm): This carbon is adjacent to the highly electronegative oxygen atom, resulting in the most downfield chemical shift among the ring carbons.

-

C-3 (δ ~125 - 130 ppm): The carbon bearing the methyl group.

-

C-2 (δ ~115 - 120 ppm): This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine can lead to a more upfield shift than might be expected based solely on electronegativity.

-

C-4 (δ ~110 - 115 ppm): This carbon is expected to have the most upfield chemical shift among the furan ring carbons.

-

-CH₃ (δ ~10 - 15 ppm): The methyl carbon signal will appear in the typical aliphatic region of the ¹³C NMR spectrum.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, field-proven protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like 2-Bromo-3-methylfuran. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of the 2-Bromo-3-methylfuran sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should not have signals that overlap with the analyte signals.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.[9]

- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during data acquisition.

- Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved NMR signals. This is typically an automated process on modern spectrometers.

3. ¹H NMR Data Acquisition:

- Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. A typical pulse-acquire sequence is used.[9]

- Acquire the Free Induction Decay (FID) signal.

- Process the FID using a Fourier transform to obtain the frequency-domain NMR spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.

- Reference the spectrum by setting the TMS signal to 0 ppm.

4. ¹³C NMR Data Acquisition:

- Switch the spectrometer to the ¹³C frequency.

- Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.

- Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

- Process the FID similarly to the ¹H spectrum.

Visualization

Molecular Structure and Atom Numbering

Caption: Molecular structure of 2-Bromo-3-methylfuran with atom numbering.

Conceptual Workflow for NMR-Based Structural Elucidation

Sources

- 1. 2-Bromo-3-methylfuran | C5H5BrO | CID 14614859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR spectroscopy [ch.ic.ac.uk]

- 7. An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Bromo-3-methylfuran

This guide provides a comprehensive analysis of the anticipated electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-Bromo-3-methylfuran. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of fragmentation and applies them to this specific halogenated furan derivative. The insights provided herein are grounded in established mass spectrometry principles and data from analogous chemical structures.

Introduction to 2-Bromo-3-methylfuran and its Mass Spectrometric Interrogation

2-Bromo-3-methylfuran (C₅H₅BrO) is a substituted furan, a class of heterocyclic aromatic compounds integral to medicinal chemistry and materials science.[1] Understanding its structural integrity and degradation pathways under energetic conditions is paramount for its identification and characterization. Electron ionization-mass spectrometry (EI-MS) is a powerful analytical technique that provides a reproducible fragmentation "fingerprint," offering deep insights into molecular structure.[2] This guide will elucidate the predicted fragmentation pathways of 2-Bromo-3-methylfuran, providing a robust framework for its analytical identification.

The Foundational Principles of Electron Ionization-Mass Spectrometry (EI-MS)

In EI-MS, a high-energy electron beam (typically 70 eV) bombards the analyte molecule in the gas phase. This interaction is sufficiently energetic to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[3] This molecular ion is often energetically unstable and undergoes a series of predictable fragmentation reactions to yield smaller, more stable charged fragments. The mass-to-charge ratio (m/z) of these fragments is then detected, generating a mass spectrum that plots relative ion abundance against m/z. For 2-Bromo-3-methylfuran, with a molecular weight of approximately 161.00 g/mol , the molecular ion peak is expected to appear as a characteristic doublet due to the presence of bromine isotopes.[1][4]

Predicted Fragmentation Pathways of 2-Bromo-3-methylfuran

The fragmentation of 2-Bromo-3-methylfuran is anticipated to be governed by the inherent chemistry of the furan ring, as well as the influence of the bromo and methyl substituents. The key fragmentation routes are detailed below.

The Molecular Ion and the Bromine Isotopic Pattern

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[4] Consequently, any fragment containing a bromine atom will manifest as a pair of peaks (an isotopic cluster) separated by two m/z units, with nearly equal intensity. For 2-Bromo-3-methylfuran, the molecular ion (M⁺•) will appear as a doublet at m/z 160 and 162.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments.

A common fragmentation pathway for halogenated compounds is the homolytic cleavage of the carbon-halogen bond.[5] In this case, the C-Br bond will cleave to release a bromine radical (•Br), resulting in a methylfuran cation at m/z 81 .

[C₅H₅BrO]⁺• → [C₅H₅O]⁺ + •Br

This fragment is expected to be a significant peak in the spectrum.

Cleavage of the C-C bond between the furan ring and the methyl group will result in the loss of a methyl radical (•CH₃). This pathway leads to the formation of a 2-bromofuran cation radical, which would also exhibit the characteristic bromine isotopic pattern at m/z 145/147 .

[C₅H₅BrO]⁺• → [C₄H₂BrO]⁺• + •CH₃

Furan and its derivatives are known to undergo characteristic ring cleavage, often involving the loss of a neutral carbon monoxide (CO) molecule.[6][7] Following the initial ionization, the molecular ion of 2-Bromo-3-methylfuran could rearrange and expel CO, leading to a fragment with the formula [C₄H₅Br]⁺•. This would result in a doublet peak at m/z 132/134 .

[C₅H₅BrO]⁺• → [C₄H₅Br]⁺• + CO

Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation, leading to smaller ions that are also detected in the mass spectrum.

The methylfuran cation formed by the loss of bromine can undergo further fragmentation. A prominent pathway for methylfurans is the loss of a hydrogen atom to form a stable pyrylium-like ion.[8] Another possibility is the loss of CO, which is characteristic of the furan ring itself, leading to a [C₄H₅]⁺ fragment at m/z 53 .

[C₅H₅O]⁺ → [C₄H₅]⁺ + CO

While less direct, rearrangements can lead to the formation of brominated acylium ions. For instance, the loss of a methyl group followed by rearrangement and loss of acetylene (C₂H₂) could hypothetically lead to a brominated ketene radical cation, though this is a more complex pathway. A more straightforward secondary fragmentation from the [M-CH₃]⁺ ion (m/z 145/147) would be the loss of CO, yielding a [C₃H₂Br]⁺• fragment at m/z 117/119 .

[C₄H₂BrO]⁺• → [C₃H₂Br]⁺• + CO

Summary of Predicted Major Fragments

The following table summarizes the key predicted fragments for 2-Bromo-3-methylfuran, their corresponding m/z values, and the proposed fragmentation pathway.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Relative Abundance |

| 160/162 | [C₅H₅BrO]⁺• | Molecular Ion (M⁺•) | Moderate |

| 145/147 | [C₄H₂BrO]⁺• | Loss of •CH₃ | Moderate |

| 132/134 | [C₄H₅Br]⁺• | Loss of CO from M⁺• | Low to Moderate |

| 81 | [C₅H₅O]⁺ | Loss of •Br | High |

| 53 | [C₄H₅]⁺ | Loss of CO from m/z 81 | Moderate |

Experimental Protocol for EI-MS Analysis of 2-Bromo-3-methylfuran

To acquire a mass spectrum of 2-Bromo-3-methylfuran, the following protocol using a standard gas chromatograph-mass spectrometer (GC-MS) system is recommended:

-

Sample Preparation: Prepare a dilute solution of 2-Bromo-3-methylfuran (approximately 100 µg/mL) in a volatile, high-purity solvent such as dichloromethane or hexane.

-

GC Separation:

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

-

-

Data Acquisition and Analysis: Acquire the data in full scan mode. Identify the chromatographic peak for 2-Bromo-3-methylfuran and extract the corresponding mass spectrum. Analyze the fragmentation pattern and compare it to the predicted pathways outlined in this guide.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways for 2-Bromo-3-methylfuran.

Caption: Proposed EI-MS fragmentation of 2-Bromo-3-methylfuran.

Conclusion

The mass spectrometry fragmentation pattern of 2-Bromo-3-methylfuran is predicted to be a rich source of structural information. The presence of the bromine atom provides a clear isotopic signature in the molecular ion and any bromine-containing fragments. The primary fragmentation pathways are expected to involve the loss of a bromine radical, a methyl radical, or a neutral carbon monoxide molecule. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify 2-Bromo-3-methylfuran and similar halogenated heterocyclic compounds in complex matrices.

References

-

Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 3950-3955. [Link]

-

Ferreira, S. L., et al. (2018). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. ResearchGate. [Link]

-

Al-Jubour, A. H. (2012). On the Fragmentation of Furan Molecule and Its Dependence on the Laser Wavelength. Edinburgh Research Explorer. [Link]

-

Gao, Y., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

-

Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2005. [Link]

-

Stites, T., et al. (2014). Comprehensive characterization of the halogenated dibenzo-p-dioxin and dibenzofuran contents of residential fire debris using comprehensive two-dimensional gas chromatography coupled to time of flight mass spectrometry. Journal of Chromatography A, 1369, 177-185. [Link]

-

Smialek, M. A., et al. (2014). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. [Link]

-

Myers, A. L., et al. (2015). Quantitative Analysis of Mixed Halogen Dioxins and Furans in Fire Debris Utilizing Atmospheric Pressure Ionization Gas Chromatography-Triple Quadrupole Mass Spectrometry. Analytical Chemistry, 87(21), 10866-10873. [Link]

-

Penn State. (2015). Quantitative Analysis of Mixed Halogen Dioxins and Furans in Fire Debris Utilizing Atmospheric Pressure Ionization Gas Chromatography-Triple Quadrupole Mass Spectrometry. Penn State Research Database. [Link]

-

University of Calgary. (n.d.). Mass Spectrometry. University of Calgary. [Link]

-

Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

-

Picquet-Varrault, B., et al. (2019). Atmospheric degradation of 3-methylfuran: Kinetic and products study. ResearchGate. [Link]

-

University of Lethbridge. (2018). Topic 3: Mass Spectrometry (MS). University of Lethbridge. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-3-methylfuran. PubChem. [Link]

-

Waters Corporation. (n.d.). Dioxins and Furans Analysis. Waters Corporation. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

da Silva, J. P., et al. (2012). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

National Institutes of Health. (2019). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. National Institutes of Health. [Link]

-

Rescic, J., et al. (2011). Some compounds whose mass spectra contain the fragment ion [M-H]+ or... ResearchGate. [Link]

-

Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. [Link]

-

Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Doc Brown's Chemistry. [Link]

-

National Institute of Standards and Technology. (n.d.). Furan, 3-bromo-. NIST WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Furan. NIST WebBook. [Link]

-

Reitsma, G., et al. (2014). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Bromo-3-methylbutane. NIST WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

Sources

- 1. 2-Bromo-3-methylfuran | C5H5BrO | CID 14614859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

Stability and Storage of 2-Bromo-3-methylfuran: A Technical Guide for Researchers

Introduction: The Synthetic Utility and Inherent Reactivity of 2-Bromo-3-methylfuran

2-Bromo-3-methylfuran is a valuable heterocyclic building block in organic synthesis, prized for its role in the construction of complex molecular architectures. The presence of the bromine atom at the 2-position provides a handle for a variety of cross-coupling reactions, while the methyl group at the 3-position influences the electronic and steric properties of the furan ring.[1] This unique substitution pattern makes it a key intermediate in the synthesis of pharmaceuticals and natural products. However, the very features that make this compound synthetically attractive also contribute to its inherent instability. The furan ring is susceptible to various degradation pathways, a characteristic that demands a thorough understanding of its stability profile and the implementation of stringent storage and handling protocols to ensure its integrity and the reproducibility of experimental outcomes.

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-3-methylfuran. We will delve into the primary degradation pathways, supported by mechanistic insights derived from the broader understanding of furan and brominated heterocycle chemistry. Furthermore, this guide will equip researchers with the practical knowledge to establish robust storage protocols and to assess the stability of their samples over time.

Chemical Stability and Degradation Pathways

The stability of 2-Bromo-3-methylfuran is primarily influenced by its susceptibility to acidic conditions, oxidation, and to a lesser extent, light. Understanding these degradation routes is crucial for preventing the formation of impurities that can compromise downstream reactions.

Acid-Catalyzed Degradation and Polymerization

Furan and its derivatives are notoriously sensitive to acidic conditions.[2] Protonation of the furan ring, particularly at the Cα position, initiates a cascade of reactions that can lead to ring-opening and subsequent polymerization.[2] For 2-Bromo-3-methylfuran, exposure to even trace amounts of acid can lead to the formation of dark, insoluble polymeric materials, rendering the reagent unusable.

The proposed mechanism for acid-catalyzed degradation involves the initial protonation of the furan ring, which disrupts the aromatic system and generates a reactive carbocation intermediate. This intermediate can then be attacked by another molecule of 2-Bromo-3-methylfuran, initiating a polymerization cascade.

Caption: Proposed pathway for acid-catalyzed degradation of 2-Bromo-3-methylfuran.

Oxidative Degradation

The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various degradation products.[3][4] Atmospheric oxygen can contribute to the slow oxidation of 2-Bromo-3-methylfuran over time, especially in the presence of light or trace metal impurities that can catalyze the process. The oxidative cleavage of the furan ring typically results in the formation of 1,4-dicarbonyl compounds.[3][4]

For 2-Bromo-3-methylfuran, oxidative degradation could potentially yield highly reactive and undesirable byproducts that can interfere with subsequent chemical transformations.

Caption: General pathway for the oxidative degradation of the furan ring.

Photodegradation

While less documented for this specific molecule, brominated organic compounds can be susceptible to photodegradation.[5][6] Exposure to UV light can induce the cleavage of the carbon-bromine bond, leading to the formation of radical species. These radicals can then initiate a variety of unwanted side reactions, including dimerization and reaction with solvents or other components in the mixture. Therefore, protection from light is a critical aspect of long-term storage.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term stability of 2-Bromo-3-methylfuran, the following storage and handling protocols are strongly recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows down the rate of potential degradation reactions, including oxidation and polymerization. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes contact with oxygen and moisture, thereby preventing oxidative and acid-catalyzed degradation (from dissolved CO2). |

| Container | Amber glass vial with a PTFE-lined cap | Amber glass protects the compound from light, preventing potential photodegradation. A PTFE-lined cap provides an inert and tight seal, preventing the ingress of air and moisture. |

| Purity | Use high-purity material | Impurities can act as catalysts for degradation. Starting with a high-purity compound is essential for long-term stability. |

| Handling | Handle under an inert atmosphere | When dispensing the compound, use an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to air and moisture. |

| Acids/Bases | Avoid contact with acidic or basic materials | Store away from acids and bases to prevent catalytic degradation. Ensure all glassware is neutral and dry before use. |

Experimental Protocol: Stability Assessment of 2-Bromo-3-methylfuran

Regularly assessing the purity of 2-Bromo-3-methylfuran is crucial to ensure the reliability of experimental results. A stability-indicating analytical method can be used to detect the parent compound and any potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this purpose.

Objective:

To determine the purity of a 2-Bromo-3-methylfuran sample and to identify the presence of any degradation products.

Materials and Instrumentation:

-

2-Bromo-3-methylfuran sample

-

High-purity solvent (e.g., dichloromethane or diethyl ether)

-

Volumetric flasks and pipettes

-

Gas chromatograph equipped with a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms or equivalent)

Procedure:

-

Standard Preparation: Prepare a stock solution of a known concentration of a reference standard of 2-Bromo-3-methylfuran in the chosen solvent. From this stock solution, prepare a series of calibration standards at different concentrations.

-

Sample Preparation: Accurately weigh a small amount of the 2-Bromo-3-methylfuran sample to be tested and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.

-

GC-MS Analysis:

-

Inject a fixed volume of each calibration standard and the sample solution into the GC-MS system.

-

Use a suitable temperature program to achieve good separation of the components. An example program could be:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

The mass spectrometer should be operated in full scan mode to identify all eluting compounds.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the 2-Bromo-3-methylfuran peak against the concentration of the calibration standards.

-

Determine the concentration of 2-Bromo-3-methylfuran in the sample solution using the calibration curve.

-

Calculate the purity of the sample as a percentage.

-

Examine the chromatogram for any additional peaks that may correspond to degradation products. Use the mass spectra of these peaks to tentatively identify their structures by searching against a mass spectral library.

-

Caption: Workflow for the stability assessment of 2-Bromo-3-methylfuran using GC-MS.

Conclusion: Ensuring the Integrity of a Key Synthetic Intermediate

2-Bromo-3-methylfuran is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to its purity and stability. By understanding the potential degradation pathways—acid-catalyzed polymerization, oxidation, and photodegradation—researchers can implement effective storage and handling strategies to preserve the integrity of this valuable reagent. The recommended protocols of refrigeration, storage under an inert atmosphere, and protection from light are simple yet critical measures. Furthermore, routine stability assessment using techniques such as GC-MS provides the necessary quality control to ensure that the 2-Bromo-3-methylfuran used in a reaction is of the highest possible quality, leading to more reliable and reproducible synthetic outcomes. Adherence to these guidelines will empower researchers to confidently employ this versatile building block in their pursuit of novel chemical entities.

References

-

Organic Reactions. Oxidative Cleavage of Furans. [Link]

-

Georgios, K. et al. (2015). Oxidative Cleavage of Furans. Semantic Scholar. [Link]

-

Wijnker, J. J., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-908. [Link]

-

van der Graaf, C. A., et al. (2017). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering, 5(5), 4153-4160. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. Journal of Physical Chemistry A, 119(28), 7588-7598. [Link]

-

Zhang, H., et al. (2019). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 123(46), 10046-10055. [Link]

-

Cimino, P., et al. (2018). From ascorbic acid to furan derivatives: the gas phase acid catalyzed degradation of vitamin C. Food & Function, 9(6), 3348-3358. [Link]

-

van der Graaf, C. A., et al. (2017). Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering, 5(5), 4153-4160. [Link]

-

Haynes, B. S., & Montoya, A. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 549-557. [Link]

-

Grause, G., et al. (2020). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 54(15), 9405-9413. [Link]

-

Sleiman, M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere, 211, 862-869. [Link]

-

Balaban, N., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1450. [Link]

-

Smollich, M., et al. (2021). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. Environmental Sciences Europe, 33(1), 1-14. [Link]

-

Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 233, 01018. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2014). Brominated flame retardants and the formation of dioxins and furans in fires and combustion. Progress in Energy and Combustion Science, 41, 1-24. [Link]

-